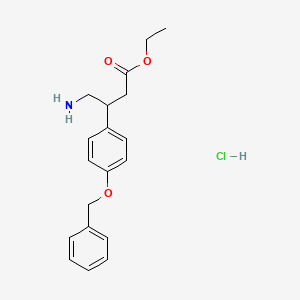

(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride

Description

(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride (CAS: 1956437-01-6) is a chiral compound with the molecular formula C₁₉H₂₄ClNO₃ and a molecular weight of 349.85 g/mol . It features an ethyl ester group, a benzyloxy-substituted phenyl ring, and a primary amino group in the (S)-configuration, stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility and stability, critical for bioavailability in drug formulations .

Properties

Molecular Formula |

C19H24ClNO3 |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

ethyl 4-amino-3-(4-phenylmethoxyphenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C19H23NO3.ClH/c1-2-22-19(21)12-17(13-20)16-8-10-18(11-9-16)23-14-15-6-4-3-5-7-15;/h3-11,17H,2,12-14,20H2,1H3;1H |

InChI Key |

QFRABCCTDPWWEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CN)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Amino Group vs.

- Salt Form : The hydrochloride salt enhances aqueous solubility compared to free-base analogs, critical for drug delivery .

- Stereochemistry : The (S)-configuration may confer enantioselective biological activity, unlike D2/D3, which lack chiral centers.

Pharmacological Implications

- Metabolic Stability : The benzyloxy group in the target compound may reduce oxidative metabolism compared to D2’s dihydroxyphenyl group, which is prone to glucuronidation .

- Lipophilicity : D3’s bis-benzyloxy groups increase logP, favoring blood-brain barrier penetration, whereas the hydrochloride salt in the target compound balances solubility and lipophilicity .

- Chiral Specificity : The (S)-enantiomer’s activity could mirror trends in drugs like levodopa, where stereochemistry dictates efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves enantioselective Michael addition of benzyloxy-substituted phenylboronic acids to ethyl crotonate, followed by hydrolysis and HCl salt formation. Enantiopurity is achieved via chiral catalysts (e.g., BINOL-derived ligands) or chromatographic resolution using chiral stationary phases (CSPs) in HPLC . Critical parameters include reaction temperature (-20°C to 25°C) and solvent polarity, which influence diastereomeric excess (DE >95% reported in optimized conditions) .

Q. How do environmental factors (pH, temperature) affect the stability and solubility of this compound?

- Methodological Answer : The hydrochloride salt form enhances aqueous solubility (1.2 mg/mL at pH 7.4), but solubility decreases in alkaline conditions due to deprotonation of the amino group. Stability studies (TGA/DSC) show decomposition above 180°C, with optimal storage at 2–8°C under inert atmosphere. Adjusting pH to 2–4 during experimental workflows prevents precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell-based assays?

- Methodological Answer : Discrepancies arise from differences in cell permeability (logP = 2.1) and assay pH. For example, in neuroprotective studies (IC50 = 5 µM at pH 7.4 vs. 12 µM at pH 6.5), protonation of the amino group alters membrane penetration. Normalizing data using molar activity ratios (MAR) and controlling for intracellular pH (e.g., using NH4Cl clamps) improves reproducibility .

Q. How does the benzyloxy group influence binding affinity to serotonin receptors compared to methoxy or chloro analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) and SPR assays reveal that the benzyloxy group enhances hydrophobic interactions with 5-HT2A receptors (ΔG = -9.2 kcal/mol) compared to methoxy (-7.8 kcal/mol) or chloro (-8.1 kcal/mol) analogs. However, steric hindrance reduces Ki values in bulkier receptor pockets (Ki = 120 nM vs. 85 nM for chloro derivatives) .

Q. What analytical techniques are critical for characterizing stereochemical integrity post-synthesis?

- Methodological Answer :

- Chiral HPLC : Uses Chiralpak AD-H column (n-hexane/IPA = 90:10, 1 mL/min); retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min .

- NMR : -NMR (DMSO-d6) shows distinct coupling patterns for the β-amino proton (δ 3.45 ppm, J = 6.2 Hz) in the (S)-configuration .

Key Methodological Recommendations

- Stereochemical Analysis : Combine chiral HPLC with -NMR to confirm configuration .

- Bioassay Design : Pre-equilibrate compounds in assay buffers to stabilize protonation states .

- Contradiction Mitigation : Use standardized molar activity ratios (MAR = IC50/logP) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.